molecular formula C17H17N5O3S B2515652 2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1325701-33-4

2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2515652
CAS No.: 1325701-33-4
M. Wt: 371.42
InChI Key: VEQLEVUQJYIKMF-UHFFFAOYSA-N
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Description

2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Agents : Compounds with structures incorporating sulfonamido moieties, oxadiazoles, and azetidinones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified several compounds with significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013) (Prajapati & Thakur, 2014).

Antioxidant Properties

  • Antioxidant Activity : Novel heterocyclic compounds, including oxadiazole derivatives, have been synthesized and tested for their antioxidant activities. Some of these compounds demonstrated higher antioxidant activity than standard references, suggesting their potential use in medicinal chemistry as antioxidants (Aziz et al., 2021).

Anticancer Applications

  • Anticancer Activity : Research into substituted 1,3,4-oxadiazoles and their derivatives has highlighted their potential as antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of tetrahydropyridine and oxadiazole moieties has been investigated for enhancing biological activity, with studies on novel series of oxadiazoles showing moderate cytotoxicity against cancer cell lines, indicating their potential application in cancer treatment (Redda & Gangapuram, 2007).

Agricultural Applications

  • Agricultural Disease Control : Sulfone derivatives containing oxadiazole moieties have been shown to possess good antibacterial activities against plant pathogens, such as rice bacterial leaf blight. Some compounds demonstrated effective disease control in both greenhouse conditions and field trials, offering a basis for developing new agrochemicals (Shi et al., 2015).

Mechanistic Studies and Molecular Docking

  • Molecular Docking Studies : Molecular docking studies have been conducted on sulfonamide pyrazole oxadiazole derivatives to assess their potential as antimicrobial and antitubercular agents. These studies offer insights into the mechanisms of action of these compounds, supporting their further development as therapeutic agents (Shingare et al., 2022).

Properties

IUPAC Name

5-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-12-4-6-14(7-5-12)26(23,24)22-10-13(11-22)17-20-16(21-25-17)15-18-8-3-9-19-15/h3-9,13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLEVUQJYIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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